molecular formula C16H25BClNO2 B13504063 rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B13504063
M. Wt: 309.6 g/mol
InChI Key: KJDAQTNWDLLXSS-LMRHVHIWSA-N
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Description

rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride: is a chiral compound that features a pyrrolidine ring substituted with a phenyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Boronate Ester Formation: The boronate ester is formed by reacting the pyrrolidine derivative with a boronic acid or ester under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can modify the boronate ester or other functional groups.

    Substitution: The phenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and bases are typically employed.

Major Products

The major products formed from these reactions include various boronic acids, reduced derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronate ester moiety can form reversible covalent bonds with active site residues, modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
  • rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine acetate

Uniqueness

rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl group and a boronate ester. This combination of features makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C16H25BClNO2

Molecular Weight

309.6 g/mol

IUPAC Name

(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C16H24BNO2.ClH/c1-15(2)16(3,4)20-17(19-15)14-11-18-10-13(14)12-8-6-5-7-9-12;/h5-9,13-14,18H,10-11H2,1-4H3;1H/t13-,14+;/m0./s1

InChI Key

KJDAQTNWDLLXSS-LMRHVHIWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CNC[C@H]2C3=CC=CC=C3.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC2C3=CC=CC=C3.Cl

Origin of Product

United States

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